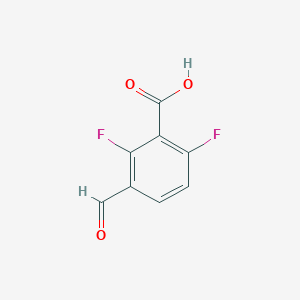

2,6-Difluoro-3-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPIDIHUAXNMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that reduces the enzyme’s catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating downstream effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, this compound may be metabolized by enzymes involved in the oxidation-reduction reactions, leading to the formation of intermediate compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, depending on its chemical properties and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes .

Biological Activity

2,6-Difluoro-3-formylbenzoic acid (DFBA) is a synthetic compound characterized by its unique fluorinated structure, which has garnered interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with DFBA, including its antimicrobial properties, potential as an anticancer agent, and its metabolic pathways.

- IUPAC Name : this compound

- Molecular Formula : C₈H₄F₂O₃

- Molecular Weight : 186.12 g/mol

- CAS Number : 1500192-09-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFBA and its derivatives. A comparative analysis of fluorinated benzamide derivatives, including DFBA, showed significant activity against various strains of Staphylococcus aureus, indicating its role as a potential antibacterial agent. The fluorine substituents enhance the compound's ability to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .

Anticancer Properties

DFBA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that DFBA derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of proteasome and lysosomal pathways .

| Compound | Cell Line | Cytotoxicity (%) |

|---|---|---|

| DFBA | Hep-G2 | 4.81 ± 0.28 |

| DFBA | A2058 | 5.02 ± 0.18 |

| DFBA | CCD25sk | 3.56 ± 4.06 |

The biological activity of DFBA is thought to be mediated through its interaction with cellular proteins involved in degradation pathways. In silico studies suggest that DFBA can act as a binder to cathepsins B and L, which play significant roles in protein degradation and turnover . This interaction may enhance cellular stress responses and promote apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy :

In a study comparing various benzamide derivatives, DFBA was found to be more effective than non-fluorinated counterparts in inhibiting bacterial growth due to its conformational stability and ability to interact with target proteins involved in cell division . -

Cytotoxicity Assessment :

A detailed evaluation of DFBA's effects on human foreskin fibroblasts showed no significant cytotoxicity at concentrations up to 10 μg/mL, while promoting proteasomal activity—an essential mechanism for cellular homeostasis and response to stress .

Metabolism and Toxicology

DFBA is metabolized in the body primarily through urinary excretion pathways. Studies have shown that it serves as a urinary metabolite for various fluorinated compounds used in agricultural applications, indicating its relevance in biomonitoring occupational exposure . The compound's safety profile remains under investigation, but preliminary data suggest low toxicity at therapeutic doses.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of 2,6-difluoro-3-formylbenzoic acid against various pathogens. In vitro studies have shown moderate activity against bacteria such as Escherichia coli and Bacillus cereus, with significant inhibition observed at specific concentrations. For instance, the Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as an antibacterial agent, comparable to established antibiotics .

Anticancer Research

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Its structural features allow it to inhibit specific enzymes involved in cancer cell proliferation. Studies are ongoing to evaluate its efficacy and mechanism of action in cancer models .

Synthesis of Functional Materials

This compound serves as a versatile building block in organic synthesis, particularly for creating polymers and functionalized materials. Its reactivity allows it to participate in various coupling reactions, leading to the development of novel materials with tailored properties for applications in electronics and photonics .

Luminescent Compounds

The compound has been explored for its potential use in luminescent materials. Its unique structure can be modified to enhance light-emitting properties, making it suitable for applications in display technologies and sensors .

Enzyme Inhibition Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.